PI3Kgamma inhibitor 1

Vue d'ensemble

Description

Phosphoinositide 3-kinase gamma (PI3Kγ) is a lipid kinase in leukocytes that generates phosphatidylinositol 3,4,5-trisphosphate to recruit and activate downstream signaling molecules . PI3Kγ inhibitors have been developed with the first now in clinical trials for several oncology indications . They are highly specific and have been shown to modulate immunity and inflammation .

Synthesis Analysis

The design of PI3Kγ inhibitors involves the projection of substituents into both the “selectivity” and “alkyl-induced” pockets within the adenosine triphosphate (ATP) binding site of PI3Kγ . The structure-based optimization of an early lead series of pyrazolopyrimidine isoindolinones resulted in the discovery of highly potent and isoform-selective PI3Kγ inhibitors .Molecular Structure Analysis

PI3Kγ belongs to the class I PI3Ks, which are a family of heterodimeric enzymes that consist of a catalytic and an adaptor subunit. They function as lipid kinases that convert phosphatidylinositol (4,5)bisphosphate (PIP 2) to phosphatidylinositol (3,4,5)trisphosphate (PIP 3) on cell membranes . The structure of PI3Kγ inhibitors is designed to attain high isoform selectivity through the divergent projection of substituents into both the “selectivity” and “alkyl-induced” pockets within the ATP binding site of PI3Kγ .Applications De Recherche Scientifique

Oncology

Field

Cancer Research and Treatment

Application Summary

PI3Kgamma inhibitors have shown promise in targeting cancer cell proliferation and the tumor microenvironment. They are particularly effective in metastatic breast cancer, where they attenuate the immunosuppressive effects of certain vascular disrupting agents (VDAs), enhancing the efficacy of other treatments .

Experimental Methods

The inhibitors are often used in conjunction with other cancer therapies. For instance, in metastatic breast cancer, PI3Kgamma inhibitor is combined with PLG-CA4, a novel VDA, to reduce M2-like tumor-associated macrophages (TAMs) and enhance cytotoxic T lymphocyte presence .

Results

The combination therapy has extended the mean survival time in animal models from 52 days to 61.8 days. It also improved the therapeutic effect of NLG919, an immune checkpoint inhibitor .

Immunology

Field

Immune Response Modulation

Application Summary

PI3Kgamma inhibitors play a crucial role in modulating the immune response, particularly by affecting myeloid cells in the tumor microenvironment and enhancing the efficacy of immunotherapies like PD-1 blockade .

Experimental Methods

Selective PI3Kgamma inhibitors are used to decrease intratumoral regulatory T cells (Tregs), thus optimizing the immune response for better cancer treatment outcomes .

Results

The use of PI3Kgamma inhibitors has led to an increase in tumor antigen-specific CD8+ T cells and the generation of memory CD8+ T cells, contributing to durable antitumor immunity .

Cardiology

Field

Cardiovascular Disease Management

Application Summary

In the context of cardiovascular diseases, PI3Kgamma inhibitors have been identified as potential therapeutic agents that can control vascular myogenic tone and reduce target organ damage caused by hypertension .

Experimental Methods

The inhibitors target the PI3Kgamma pathway to regulate myogenic tone at the level of L-type calcium channels in smooth muscle cells, which is crucial for blood pressure regulation .

Results

Therapeutic applications of PI3Kgamma selective inhibitors have shown promise as novel antihypertensive agents, capable of lowering blood pressure and mitigating target organ damage independently of their blood pressure-lowering effects .

Neurology

Field

Neurological Disorders

Application Summary

While specific applications of PI3Kgamma inhibitors in neurology are not extensively documented, PI3K pathways, in general, are implicated in various neurological diseases due to their role in cell survival and proliferation .

Experimental Methods

The inhibitors may be used to target aberrant PI3K signaling pathways associated with tumorigenesis and drug resistance in neurological cancers .

Results

Although direct results of PI3Kgamma inhibitors in neurology are not detailed, the overall PI3K inhibition strategy is expected to yield benefits in treating neurological malignancies .

Metabolism

Field

Metabolic Regulation

Application Summary

PI3Kgamma inhibitors have a role in insulin signaling and metabolic homeostasis. They are involved in the interplay between insulin action and metabolic feedback loops that cause resistance to targeted therapies .

Experimental Methods

The inhibitors are studied for their effects on systemic metabolic homeostasis, particularly in pathways driving disease and controlling energy balance .

Results

Elevated PI3K/AKT signaling, which can be modulated by PI3Kgamma inhibitors, has been linked to increased food intake and adiposity, indicating their potential in managing metabolic disorders .

Virology

Field

Viral Infections and Immune Response

Application Summary

PI3Kgamma inhibitors’ role in virology is not well-established. However, PI3K pathways are known to be involved in cellular activities that could be relevant in viral infections and the immune response to them .

Experimental Methods

Potential methods could involve using PI3Kgamma inhibitors to modulate immune cell functions and responses during viral infections .

Results

Specific results in the context of virology are not available, but the modulation of PI3K pathways could influence the outcome of viral infections and the efficacy of antiviral therapies .

This analysis provides a detailed overview of the diverse applications of PI3Kgamma inhibitor 1 across different scientific fields, highlighting its potential as a versatile therapeutic agent.

Dermatology

Field

Skin Cancer Treatment

Application Summary

PI3Kgamma inhibitors have been identified as potential agents for treating skin cancers, particularly melanoma, by targeting the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in these cancers .

Experimental Methods

The inhibitors are applied to melanoma cell lines to observe their effect on cell proliferation and apoptosis. Dosage and treatment duration are tailored based on the specific cell line characteristics .

Results

Studies have shown a decrease in melanoma cell viability and an increase in apoptosis rates, indicating the potential efficacy of PI3Kgamma inhibitors in dermatological oncology .

Rheumatology

Field

Inflammatory Diseases

Application Summary

In rheumatology, PI3Kgamma inhibitors are explored for their anti-inflammatory properties, particularly in diseases like rheumatoid arthritis where the PI3K pathway plays a significant role in the inflammatory response .

Experimental Methods

The inhibitors are tested in animal models of arthritis to evaluate their impact on inflammation and joint destruction. Clinical parameters such as paw swelling and histological analysis of joint tissue are assessed .

Results

The use of PI3Kgamma inhibitors has led to reduced inflammation and slowed progression of joint damage in preclinical models, suggesting their potential application in rheumatology .

Gastroenterology

Field

Colorectal Cancer

Application Summary

PI3Kgamma inhibitors are being studied for their role in colorectal cancer, where they may inhibit tumor growth and improve the immune system’s ability to fight cancer .

Experimental Methods

The inhibitors are used in colorectal cancer models to study their effect on tumor growth and immune cell infiltration within the tumor microenvironment .

Results

Preliminary results indicate that PI3Kgamma inhibitors can reduce tumor size and enhance the antitumor immune response in colorectal cancer models .

Endocrinology

Field

Diabetes Management

Application Summary

The role of PI3Kgamma inhibitors in diabetes management is being investigated, particularly in the context of insulin resistance and beta-cell function .

Experimental Methods

Inhibitors are tested in diabetic mouse models to assess their impact on insulin signaling pathways and glucose homeostasis .

Results

Studies suggest that PI3Kgamma inhibitors may improve insulin sensitivity and beta-cell survival, offering a new avenue for diabetes treatment .

Pulmonology

Field

Lung Diseases

Application Summary

In pulmonology, PI3Kgamma inhibitors are considered for their potential to treat lung diseases, including lung cancer and pulmonary fibrosis, by modulating immune responses and fibrotic processes .

Experimental Methods

The inhibitors are administered to animal models with lung disease to evaluate their effects on fibrosis, tumor growth, and immune cell activity .

Results

The results show promise in reducing fibrosis and tumor progression, as well as in altering the immune landscape in the lungs favorably .

Infectious Diseases

Field

Antiviral Therapies

Application Summary

PI3Kgamma inhibitors are being explored for their potential use in antiviral therapies, given their role in regulating immune cell functions that could be critical in viral infections .

Experimental Methods

The inhibitors are studied for their effects on immune cell activation and response during viral infections in vitro and in vivo .

Results

While specific data on PI3Kgamma inhibitors in antiviral therapies is limited, the modulation of immune responses by these inhibitors could be beneficial in the treatment of viral diseases .

Safety And Hazards

Orientations Futures

With the increasing understanding of PI3K, it has been widely accepted that PI3K inhibition not only restrains tumor progression, but also reshapes the immunosuppressive tumor microenvironment . The potential combinations of PI3K inhibitors with other therapies to enhance the anti-tumor immunity are also being explored .

Propriétés

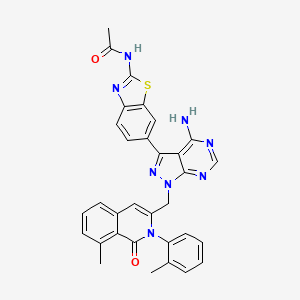

IUPAC Name |

N-[6-[4-amino-1-[[8-methyl-2-(2-methylphenyl)-1-oxoisoquinolin-3-yl]methyl]pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzothiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N8O2S/c1-17-7-4-5-10-24(17)40-22(13-20-9-6-8-18(2)26(20)31(40)42)15-39-30-27(29(33)34-16-35-30)28(38-39)21-11-12-23-25(14-21)43-32(37-23)36-19(3)41/h4-14,16H,15H2,1-3H3,(H2,33,34,35)(H,36,37,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZBJJRBPXOONG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(N(C2=O)C3=CC=CC=C3C)CN4C5=NC=NC(=C5C(=N4)C6=CC7=C(C=C6)N=C(S7)NC(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26N8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657497 | |

| Record name | N-[6-(4-Amino-1-{[8-methyl-2-(2-methylphenyl)-1-oxo-1,2-dihydroisoquinolin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzothiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PI3Kgamma inhibitor 1 | |

CAS RN |

1172118-03-4 | |

| Record name | N-[6-(4-Amino-1-{[8-methyl-2-(2-methylphenyl)-1-oxo-1,2-dihydroisoquinolin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzothiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-N-[3-(1'h,3h-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-Yl)propyl]-D-Prolinamide](/img/structure/B1139261.png)

![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B1139263.png)

![(-)-Methyl(1S,2R)-2-[(4-Hydroxy-4-phenylpiperidin-1-yl)-methyl]-1-(4-nitrophenyl)cyclopropanecarboxylate](/img/structure/B1139268.png)